REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C@@H:4]([CH2:8][NH:9][C:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C@H:5]([OH:7])[CH3:6].COC(=O)[C@H](CNC(=O)C1C=CC=CC=1)[C@H](O)C>>[CH3:1][O:2][C:3](=[O:18])[CH:4]([CH2:8][NH:9][C:10](=[O:17])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:5](=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC([C@H]([C@@H](C)O)CNC(C1=CC=CC=C1)=O)=O
|
Name
|
(2R,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC([C@@H]([C@@H](C)O)CNC(C1=CC=CC=C1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Similarly, an ADH-LK variant with SEQ ID No.94 containing 10 mutations
|
Type
|
CUSTOM
|
Details
|
gave primarily the (2R,3R) stereoisomer
|
Name
|
|
Type
|
|
Smiles
|
COC(C(C(C)=O)CNC(C1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |